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Compound of Interest

Compound Name: 2,2-Difluoropropane

Cat. No.: B1294401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-
difluoropropane (CAS No: 420-45-1). The information is tailored for researchers, scientists,

and professionals in drug development who require a detailed understanding of the molecule's

structural and electronic properties as revealed by various spectroscopic techniques. This

document presents quantitative data in structured tables, details the experimental protocols for

acquiring such data, and includes a visualization of the spectroscopic analysis workflow.

Data Presentation
The following sections summarize the available quantitative spectroscopic data for 2,2-
difluoropropane.

Mass Spectrometry (MS)
Mass spectrometry of 2,2-difluoropropane provides critical information about its molecular

weight and fragmentation patterns under ionization. The electron ionization (EI) mass spectrum

is characterized by a prominent molecular ion and several key fragment ions.

Table 1: Electron Ionization Mass Spectrometry Data for 2,2-Difluoropropane
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

80 25 [C3H6F2]+• (Molecular Ion)

65 100 [C3H5F2]+

64 40 [C3H4F2]+•

45 35 [C2H2F]+

40 15 [C3H4]+•

39 20 [C3H3]+

Data sourced from NIST

Standard Reference Database

69.

Table 2: Gas Phase Ion Energetics Data for 2,2-Difluoropropane

Ion Appearance Energy (eV) Other Products

C2H2F2+ 11.57 ± 0.03 CH4

C2H3F2+ 11.81 ± 0.03 CH3

Data sourced from the NIST

WebBook, citing Williamson,

LeBreton, et al., 1976.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen and fluorine nuclei within the 2,2-difluoropropane molecule.

Table 3: ¹H NMR Spectroscopic Data for 2,2-Difluoropropane
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Parameter Value Reference

Chemical Shift (δ) 1.61 ppm
WHITE, H.F. ANAL.CHEM. 37,

403 (1965)[2]

Coupling Constant (J H,F) 17.76 Hz
WHITE, H.F. ANAL.CHEM. 37,

403 (1965)[2]

Multiplicity Triplet
Inferred from coupling to 2

equivalent F atoms

Solvent and reference

standard were not explicitly

stated in the source but are

typically CCl4 and TMS,

respectively, for this type of

compound in older literature.

Table 4: ¹⁹F NMR Spectroscopic Data for 2,2-Difluoropropane

Parameter Value Reference

Chemical Shift (δ) -85.04 ppm
WHITE, H.F. ANAL.CHEM. 37,

403 (1965)[2]

Reference CFCl3
WHITE, H.F. ANAL.CHEM. 37,

403 (1965)[2]

Multiplicity Septet
Inferred from coupling to 6

equivalent H atoms

Infrared (IR) and Raman Spectroscopy
Detailed, experimentally-derived Infrared and Raman spectra with complete vibrational

assignments for 2,2-difluoropropane are not readily available in the public domain literature.

However, based on the known structure of 2,2-difluoropropane and general spectroscopic

principles for halogenated alkanes, the following vibrational modes are expected.

Table 5: Expected Vibrational Modes for 2,2-Difluoropropane
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Vibrational Mode
Expected Wavenumber
Range (cm⁻¹)

Spectroscopic Activity

C-H stretch 2900-3000 IR, Raman

C-H bend (asymmetric) ~1450 IR, Raman

C-H bend (symmetric) ~1380 IR, Raman

C-F stretch (asymmetric) 1100-1300 IR (strong), Raman

C-F stretch (symmetric) 1000-1100 IR, Raman (strong)

C-C stretch 800-1200 IR, Raman

CF2 deformation 500-700 IR, Raman

C-C-C deformation 300-500 IR, Raman

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data presented above. These protocols are based on standard laboratory practices for the

analysis of volatile liquid compounds.

Mass Spectrometry (Electron Ionization)
Objective: To obtain the mass spectrum of 2,2-difluoropropane, identifying the molecular ion

and major fragment ions.

Methodology:

Sample Introduction: A small amount of liquid 2,2-difluoropropane is introduced into the

mass spectrometer via a gas chromatography (GC) column or a direct insertion probe. Given

its volatility, a GC inlet is ideal.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV) in the ion source. This process removes an electron from the molecule,

forming a positively charged molecular ion ([C3H6F2]+•) and causing it to fragment.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio

(m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of

relative ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹⁹F NMR spectra of 2,2-difluoropropane to determine chemical

shifts and coupling constants.

Methodology:

Sample Preparation: A solution is prepared by dissolving a small amount (5-10 mg) of 2,2-
difluoropropane in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. A

small amount of a reference standard (e.g., tetramethylsilane, TMS, for ¹H NMR) is added.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

locked onto the deuterium signal of the solvent, and the field homogeneity is optimized

through a process called shimming.

¹H NMR Acquisition: The instrument is tuned to the resonance frequency of protons. A series

of radiofrequency pulses are applied to the sample, and the resulting free induction decay

(FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-

noise ratio.

¹⁹F NMR Acquisition: The spectrometer is tuned to the resonance frequency of fluorine-19. A

similar pulse sequence and data acquisition process as for ¹H NMR is followed. A common

reference for ¹⁹F NMR is trichlorofluoromethane (CFCl3).

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier

transform. The spectrum is then phased, baseline-corrected, and referenced to the chemical

shift of the standard.
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Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 2,2-difluoropropane to identify its

functional groups and vibrational modes.

Methodology:

Sample Preparation (Neat Liquid): One to two drops of liquid 2,2-difluoropropane are

placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared

radiation. The plates are pressed together to form a thin liquid film.

Background Spectrum: An empty spectrometer is run to obtain a background spectrum of the

ambient atmosphere (primarily water vapor and carbon dioxide).

Sample Spectrum: The salt plate assembly containing the sample is placed in the

spectrometer's sample holder. The infrared beam is passed through the sample, and the

transmitted radiation is measured by a detector.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final infrared spectrum, which is a plot of

transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of 2,2-difluoropropane to identify its

vibrational modes, particularly those that are weakly active or inactive in the IR spectrum.

Methodology:

Sample Preparation: Liquid 2,2-difluoropropane is placed in a glass capillary tube or a

cuvette.

Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g.,

a 532 nm or 785 nm laser) is used.

Data Acquisition: The laser beam is focused onto the sample. The scattered light is collected

at a 90° or 180° angle to the incident beam. The collected light is passed through a filter to

remove the intense Rayleigh scattering (light scattered at the same frequency as the laser).
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Spectral Analysis: The remaining Raman scattered light is dispersed by a grating and

detected. The resulting Raman spectrum is a plot of intensity versus the Raman shift (in

cm⁻¹), which is the difference in energy between the incident and scattered photons.

Visualization of Spectroscopic Analysis
The following diagram illustrates the workflow and the type of information obtained from each

spectroscopic method for the analysis of 2,2-difluoropropane.

Sample

Spectroscopic Techniques

Derived Information

Structural Elucidation
2,2-Difluoropropane

(C3H6F2)

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Raman Spectroscopy

Mass Spectrometry (MS) Molecular Weight
Fragmentation Pattern

Chemical Environment of H & F
Connectivity (J-coupling)

Vibrational Modes
(Stretching, Bending)

Functional Groups

Molecular Structure
Confirmation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for 2,2-Difluoropropane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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